2-(4-chlorophenoxy)-2-methyl-N-[3-(4-phenylpiperazin-1-yl)propyl]propanamide
Description
Properties
IUPAC Name |
2-(4-chlorophenoxy)-2-methyl-N-[3-(4-phenylpiperazin-1-yl)propyl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30ClN3O2/c1-23(2,29-21-11-9-19(24)10-12-21)22(28)25-13-6-14-26-15-17-27(18-16-26)20-7-4-3-5-8-20/h3-5,7-12H,6,13-18H2,1-2H3,(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPGAOTZNRJDYJF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)NCCCN1CCN(CC1)C2=CC=CC=C2)OC3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 2-(4-Chlorophenoxy)-2-methylpropanoic Acid
The 2-(4-chlorophenoxy)-2-methylpropanoic acid fragment is typically prepared via nucleophilic aromatic substitution. 4-Chlorophenol reacts with methyl 2-bromopropionate in the presence of a base such as potassium carbonate, facilitating the displacement of the bromide to form the ester intermediate. Subsequent hydrolysis under acidic or basic conditions yields the carboxylic acid. Alternative routes involve direct coupling of 4-chlorophenol with 2-methylpropanoic acid derivatives, though ester intermediates are preferred for better regiocontrol.
Preparation of 3-(4-Phenylpiperazin-1-yl)propylamine
The synthesis of 3-(4-phenylpiperazin-1-yl)propylamine often begins with the alkylation of 1-phenylpiperazine. A common approach involves reacting 1-phenylpiperazine with 3-chloropropylamine hydrochloride in a polar aprotic solvent like acetonitrile, using triethylamine as a base to scavenge HCl. Catalytic hydrogenation of nitro precursors, as demonstrated in the reduction of 1-methyl-4-(4-nitrophenyl)piperazine to 4-(4-methylpiperazin-1-yl)aniline, provides a parallel pathway for introducing the amine functionality.
Amide Bond Formation: Methodological Variations
Acid Chloride-Mediated Coupling
Activation of 2-(4-chlorophenoxy)-2-methylpropanoic acid to its acyl chloride is achieved using oxalyl chloride in dichloromethane with catalytic dimethylformamide (DMF). The resulting acid chloride is reacted with 3-(4-phenylpiperazin-1-yl)propylamine in the presence of triethylamine to neutralize HCl byproducts. This method, while efficient, requires stringent moisture control and typically achieves yields of 40–50% after chromatographic purification.
Table 1: Representative Yields for Acid Chloride-Mediated Amidation
Carbodiimide Coupling Agents
Alternative methods employ 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) as a coupling agent. A representative procedure involves combining the carboxylic acid, EDCI, and the amine in dichloromethane at room temperature for 18 hours. This approach circumvents the need for handling moisture-sensitive acid chlorides but may require higher equivalents of reagents to drive the reaction to completion, yielding 35–40%.
Optimization of Piperazine Intermediate Synthesis
Catalytic Hydrogenation
Reduction of nitro intermediates to amines using palladium on carbon (Pd/C) or Raney nickel under hydrogen atmosphere is a cornerstone of piperazine synthesis. For example, hydrogenation of 1-methyl-4-(4-nitrophenyl)piperazine in ethanol at room temperature affords 4-(4-methylpiperazin-1-yl)aniline in 72–85% yield. Similar conditions applied to nitroalkyl precursors could streamline the synthesis of 3-(4-phenylpiperazin-1-yl)propylamine.
Nucleophilic Displacement Reactions
Alkylation of 1-phenylpiperazine with 3-bromopropylphthalimide, followed by phthalimide deprotection using hydrazine, offers a two-step route to the target amine. This method, adapted from Gabriel synthesis protocols, avoids over-alkylation by employing protecting groups.
Analytical Characterization and Purification
Spectroscopic Confirmation
Nuclear magnetic resonance (NMR) spectroscopy is critical for verifying structural integrity. The ¹H NMR spectrum of the final compound exhibits characteristic signals: a triplet for the terminal methyl group (δ 0.89 ppm, J = 7.3 Hz), multiplet resonances for the piperazine protons (δ 2.34–3.09 ppm), and aromatic peaks corresponding to the 4-chlorophenoxy and phenylpiperazine moieties.
Chromatographic Purification
Flash chromatography using gradients of dichloromethane and methanol (9:1 to 4:1) effectively removes unreacted starting materials and byproducts. Recrystallization from ethanol/water mixtures further enhances purity, particularly for intermediates prone to oligomerization .
Chemical Reactions Analysis
Types of Reactions
2-(4-chlorophenoxy)-2-methyl-N-[3-(4-phenylpiperazin-1-yl)propyl]propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The chlorophenoxy group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenoxy derivatives.
Scientific Research Applications
Overview
2-(4-chlorophenoxy)-2-methyl-N-[3-(4-phenylpiperazin-1-yl)propyl]propanamide, with the CAS number 1209446-09-2, is a compound that has garnered interest in medicinal chemistry, particularly for its potential therapeutic applications. This article explores its scientific research applications, focusing on pharmacological properties, synthesis methods, and relevant case studies.
Pharmacological Applications
The compound has been investigated for various pharmacological activities:
Anticonvulsant Activity
Research indicates that derivatives of compounds similar to this compound exhibit anticonvulsant properties. A study synthesized several N-phenyl derivatives and evaluated their efficacy in animal models. Notably, compounds demonstrated significant protection against seizures without neurotoxic effects at certain dosages .
| Compound | Dosage (mg/kg) | Efficacy | Neurotoxicity |
|---|---|---|---|
| Compound A | 30 | High | None |
| Compound B | 300 | Moderate | Yes |
| Compound C | 100 | Low | Yes |
Antidepressant Potential
The piperazine moiety is known for its role in antidepressant activity. Compounds with similar structures have been shown to interact with serotonin receptors, suggesting that this compound may also possess antidepressant properties. Research into related compounds supports this hypothesis through receptor binding studies and behavioral assessments in animal models.
Antipsychotic Effects
Given the structural similarities to known antipsychotic agents, this compound may have potential applications in treating psychotic disorders. Research on piperazine derivatives has shown modulation of dopaminergic pathways, which are crucial in managing symptoms of schizophrenia and other psychotic conditions.
Case Studies
Several studies have documented the effectiveness and safety profile of similar compounds:
Study 1: Anticonvulsant Screening
A study published in a peer-reviewed journal highlighted the synthesis of N-phenyl derivatives and their evaluation for anticonvulsant activity. Compounds were tested using the maximal electroshock (MES) seizure model, revealing promising results for specific derivatives .
Study 2: Behavioral Assessments
In another investigation, researchers assessed the behavioral effects of piperazine derivatives in rodent models. The study demonstrated that certain modifications to the piperazine structure could enhance antidepressant-like effects without significant side effects .
Mechanism of Action
The mechanism of action of 2-(4-chlorophenoxy)-2-methyl-N-[3-(4-phenylpiperazin-1-yl)propyl]propanamide involves its interaction with specific molecular targets, such as receptors or enzymes. The phenylpiperazine moiety is known to interact with serotonin receptors, potentially modulating neurotransmitter activity. Additionally, the compound may influence various signaling pathways, leading to its observed biological effects.
Biological Activity
2-(4-chlorophenoxy)-2-methyl-N-[3-(4-phenylpiperazin-1-yl)propyl]propanamide, also known by its CAS number 1209446-09-2, is a compound that has garnered attention in medicinal chemistry due to its potential pharmacological applications. This article delves into the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is C23H30ClN3O2, with a molecular weight of 431.96 g/mol. Its structure includes a chlorophenoxy group and a phenylpiperazine moiety, which are significant for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C23H30ClN3O2 |
| Molecular Weight | 431.96 g/mol |
| CAS Number | 1209446-09-2 |
The primary mechanism by which this compound exerts its effects is through acetylcholinesterase (AChE) inhibition . This inhibition leads to increased levels of acetylcholine in the brain, which can enhance cholinergic neurotransmission and potentially improve cognitive functions.
Biochemical Pathways
- Inhibition of AChE : The compound binds to AChE, preventing the breakdown of acetylcholine.
- Increased Acetylcholine Levels : Elevated acetylcholine levels can lead to enhanced synaptic transmission and improved neuronal communication.
Pharmacological Activity
Research has indicated that this compound exhibits several pharmacological activities:
- Anticonvulsant Activity : In studies involving animal models, derivatives similar to this compound have shown significant anticonvulsant properties. For instance, compounds with similar structures demonstrated protection in maximal electroshock (MES) tests and subcutaneous pentylenetetrazole (scPTZ) tests at doses around 100 mg/kg .
- Anxiolytic and Antidepressant Effects : Some derivatives have been evaluated for their potential anxiolytic and antidepressant-like activities. For example, a related compound showed significant reduction in immobility time in forced swim tests, indicating potential antidepressant properties .
- Neurotoxicity Assessment : The neurotoxicity profile of similar compounds was assessed using the rotarod test, which measures motor coordination. Results indicated that certain compounds did not exhibit neurotoxic effects at therapeutic doses .
Case Studies and Research Findings
A series of studies have been conducted to evaluate the biological activity of related compounds:
- Anticonvulsant Studies : In one study, a focused library of N-phenyl derivatives was synthesized and tested for anticonvulsant activity. Compounds showed varying degrees of efficacy in seizure models, with some achieving protective indexes comparable to established antiepileptic drugs .
- Mechanistic Insights : Another study highlighted the interaction of similar compounds with various enzymes and proteins, suggesting diverse cellular effects that could influence cell signaling pathways and gene expression.
Comparison with Similar Compounds
2-(4-chlorophenoxy)-2-methyl-N-(1,3-thiazol-2-yl)propanamide (CAS 404360-27-6)
- Structural Difference : Replaces the 3-(4-phenylpiperazin-1-yl)propyl group with a thiazol-2-yl moiety.
- This modification likely reduces CNS activity but may enhance metabolic stability due to reduced susceptibility to oxidative metabolism .
(S)-N-benzyl-3-(4-chlorophenyl)-2-[methyl[2-oxo-2-(3,4,5-trimethoxyphenyl)acetyl]amino]-N-[3-(pyridin-4-yl)-1-[2-(pyridin-4-yl)ethyl]propyl]propanamide
- Structural Difference : Incorporates a benzyl group, a trimethoxyphenylglyoxylamide, and dual pyridyl groups.
- However, increased molecular weight (~710 g/mol) may compromise bioavailability .
Functional Group Variations in Piperazine Derivatives
Imp. C(BP): 2-[3-[4-(4-Chlorophenyl)piperazin-1-yl]propyl]-1,2,4-triazolo[4,3-a]pyridin-3(2H)-one Dihydrochloride
- Structural Difference : Substitutes the phenyl group in the piperazine ring with a 4-chlorophenyl group and introduces a triazolopyridine core.
- The triazolopyridine moiety may confer improved solubility compared to the parent compound’s amide backbone .
2-(4-Isopropylphenoxy)propanohydrazide
- Structural Difference: Replaces the amide group with a hydrazide and substitutes 4-chlorophenoxy with 4-isopropylphenoxy.
- Implications : Hydrazide derivatives are prone to hydrolysis, reducing stability but offering reactivity for prodrug designs. The isopropyl group increases hydrophobicity, which may alter tissue distribution .
Pharmacological and Physicochemical Comparisons
Table 1: Key Properties of Selected Analogs
Research Findings and Mechanistic Insights
- Receptor Binding : The phenylpiperazine moiety in the target compound is critical for binding to serotonin (5-HT₁A) and dopamine D₂ receptors, as evidenced by analogs like Imp. C(BP), where chloro-substituted piperazines show enhanced affinity .
- Synthetic Feasibility: The synthesis of analogs like 4-(4-methoxyphenyl)propanamide () highlights the use of modular approaches (e.g., coupling chlorophenoxy acids with amine derivatives), enabling rapid diversification .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 2-(4-chlorophenoxy)-2-methyl-N-[3-(4-phenylpiperazin-1-yl)propyl]propanamide, and how can intermediates be characterized?
- Methodological Answer : Synthesis typically involves multi-step reactions, such as coupling a chlorophenoxy-methylpropanamide core with a 3-(4-phenylpiperazin-1-yl)propylamine derivative. Key steps include:
- Amide bond formation : Use carbodiimide-based coupling agents (e.g., EDC/HOBt) under anhydrous conditions .
- Piperazine functionalization : React 1-phenylpiperazine with a propyl halide to introduce the alkyl chain .
- Intermediate characterization : Employ HPLC (≥98% purity criteria) and NMR to verify structural integrity .
Q. Which analytical techniques are critical for confirming the purity and structure of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : 1H/13C NMR to confirm proton environments and carbon backbone .
- Mass Spectrometry (MS) : High-resolution MS for molecular weight validation .
- Chromatography : Reverse-phase HPLC with UV detection (e.g., C18 column, acetonitrile/water gradient) .
Advanced Research Questions
Q. How can researchers optimize reaction yields for the propanamide-piperazine linkage?
- Methodological Answer :
- Solvent selection : Polar aprotic solvents (e.g., DMF or DMSO) enhance nucleophilicity of the piperazine nitrogen .
- Catalysis : Use catalytic KI or phase-transfer catalysts to accelerate alkylation .
- Temperature control : Maintain 50–60°C to balance reaction rate and byproduct formation .
- Yield analysis : Compare yields via gravimetric analysis and LC-MS tracking of unreacted intermediates .
Q. What experimental strategies resolve contradictions in reported biological activity data (e.g., enzyme inhibition vs. null effects)?
- Methodological Answer :
- Dose-response profiling : Test across a broad concentration range (nM to μM) to identify non-linear effects .
- Assay standardization : Use positive controls (e.g., known D3 receptor antagonists) to validate experimental conditions .
- Off-target screening : Employ kinase panels or proteome-wide affinity assays to rule out non-specific binding .
Q. How can computational modeling predict the compound’s interaction with dopamine receptors?
- Methodological Answer :
- Molecular docking : Use software like AutoDock Vina to model binding to D3 receptor active sites (PDB ID: 3PBL) .
- Dynamic simulations : Run MD simulations (e.g., GROMACS) to assess stability of ligand-receptor complexes over 100 ns .
- Pharmacophore mapping : Align electrostatic/hydrophobic features with known D3 agonists/antagonists .
Q. What methodologies are recommended for assessing metabolic stability and degradation pathways?
- Methodological Answer :
- In vitro microsomal assays : Incubate with liver microsomes (human/rat) and monitor degradation via LC-MS .
- Forced degradation studies : Expose to oxidative (H2O2), acidic (HCl), and UV conditions to identify labile groups .
- Metabolite identification : Use HR-MS/MS to fragment and annotate degradation products .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
